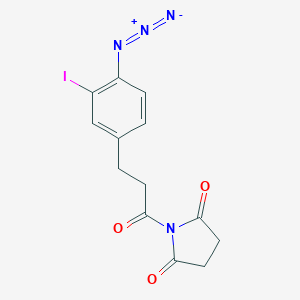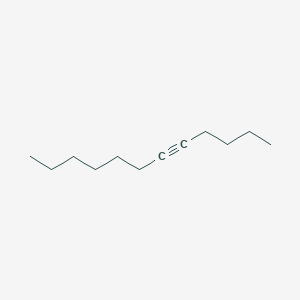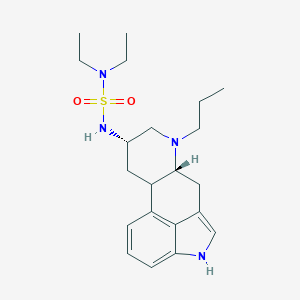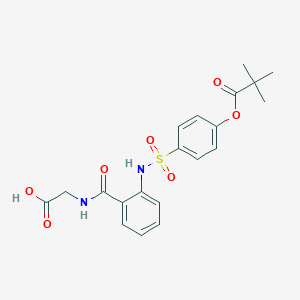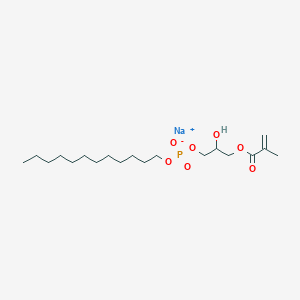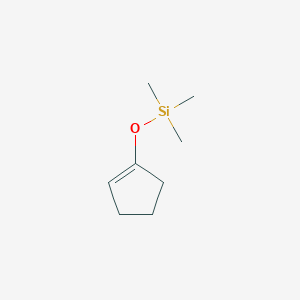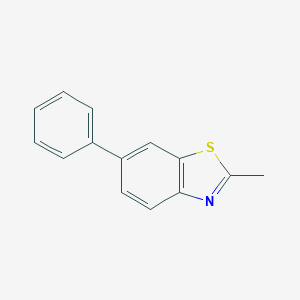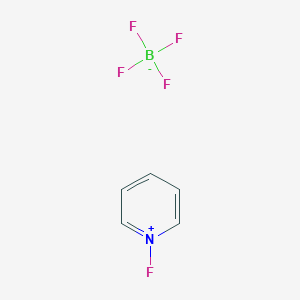
1-Fluoropyridiniumtetrafluoroborat
Übersicht
Beschreibung
1-Fluoropyridinium tetrafluoroborate is an N-fluorinated compound known for its role as an electrophilic fluorinating reagent. It is characterized by the presence of a nitrogen-fluorine double bond, making it a stable, non-hygroscopic reagent. This compound is widely used in various chemical reactions due to its unique properties .
Wissenschaftliche Forschungsanwendungen
1-Fluoropyridinium tetrafluoroborate has numerous applications in scientific research, including:
Wirkmechanismus
Target of Action
1-Fluoropyridinium tetrafluoroborate is an N-fluorinated compound . It is an electrophilic fluorinating reagent , which means it seeks out and reacts with electron-rich regions in other molecules. This makes it a valuable tool in organic synthesis, where it can be used to introduce fluorine atoms into a wide range of substrates.
Mode of Action
As an electrophilic fluorinating reagent, 1-Fluoropyridinium tetrafluoroborate interacts with its targets by donating a fluorine atom . This can result in the formation of new carbon-fluorine bonds, which can significantly alter the properties of the target molecule. For example, the introduction of fluorine can increase a molecule’s stability, reactivity, or biological activity.
Biochemical Pathways
The exact biochemical pathways affected by 1-Fluoropyridinium tetrafluoroborate will depend on the specific target molecules it interacts with. For instance, fluorination can enhance the metabolic stability of pharmaceuticals, potentially leading to longer-lasting effects .
Result of Action
The molecular and cellular effects of 1-Fluoropyridinium tetrafluoroborate’s action are largely determined by the specific molecules it interacts with. By introducing fluorine atoms into these molecules, it can significantly alter their properties and behaviors. This can lead to a wide range of effects, depending on the specific context and the nature of the target molecules .
Action Environment
The action, efficacy, and stability of 1-Fluoropyridinium tetrafluoroborate can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture , which can potentially affect its reactivity and stability. Additionally, factors such as temperature, pH, and the presence of other chemicals can also influence its behavior and effectiveness.
Vorbereitungsmethoden
1-Fluoropyridinium tetrafluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of pyridine with fluorine gas in the presence of a tetrafluoroborate salt. The reaction conditions typically require controlled potential electrolysis to ensure the formation of the desired product. Industrial production methods often involve similar processes but on a larger scale, ensuring high yield and purity .
Analyse Chemischer Reaktionen
1-Fluoropyridinium tetrafluoroborate undergoes various types of chemical reactions, including:
Electrophilic Fluorination: It acts as an electrophilic fluorinating reagent, introducing fluorine atoms into organic molecules. Common reagents used in these reactions include pyridine and tetrafluoroborate salts.
Controlled Potential Electrolysis: This reaction results in the formation of pyridine, 2-fluoropyridine, and 2-acetamidopyridine.
Substitution Reactions: It can participate in substitution reactions, where the fluorine atom is replaced by other nucleophiles under specific conditions.
Vergleich Mit ähnlichen Verbindungen
1-Fluoropyridinium tetrafluoroborate is unique due to its stability and non-hygroscopic nature. Similar compounds include:
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate: Another fluorinating reagent with similar properties but different reactivity and selectivity.
N-Fluoropyridinium salts: These compounds share the electrophilic fluorinating properties but may differ in their specific applications and reactivity.
Eigenschaften
IUPAC Name |
1-fluoropyridin-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN.BF4/c6-7-4-2-1-3-5-7;2-1(3,4)5/h1-5H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGQKECRKGMXRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=[N+](C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BF5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369835 | |
| Record name | 1-Fluoropyridinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107264-09-5 | |
| Record name | Pyridinium, 1-fluoro-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107264-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoropyridinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Fluoropyridinium Tetrafluoroborate [Fluorinating Reagent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1-fluoropyridinium tetrafluoroborate influence its reactivity as a fluorinating reagent compared to other reagents like Selectfluor™?
A1: Research suggests that 1-fluoropyridinium tetrafluoroborate exhibits lower fluorinating activity compared to Selectfluor™ (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). In catalytic fluorination/chlorination competition experiments using a β-keto ester substrate and a [Ti(TADDOLato)] catalyst, Selectfluor™ demonstrated a reaction rate over 100 times faster than 1-fluoropyridinium tetrafluoroborate []. This difference in reactivity can be attributed to the structural differences between the two reagents, particularly the electron-withdrawing nature of the substituents on the nitrogen atom of the diazoniabicyclo[2.2.2]octane ring in Selectfluor™, which enhances its electrophilicity and thus, its fluorinating power.
Q2: Does 1-fluoropyridinium tetrafluoroborate demonstrate any regioselectivity when used as a fluorinating reagent?
A2: While the provided research doesn't directly compare the regioselectivity of 1-fluoropyridinium tetrafluoroborate to other reagents, it highlights that the reagent exclusively targets the aromatic ring in reactions with diphenylmethane []. This contrasts with caesium fluoroxysulfate (CFS), which can also react with the central carbon of diphenylmethane, leading to the formation of benzophenone and fluorodiphenylmethane []. This suggests that the choice of fluorinating reagent, including 1-fluoropyridinium tetrafluoroborate, can significantly impact reaction selectivity and product distribution.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
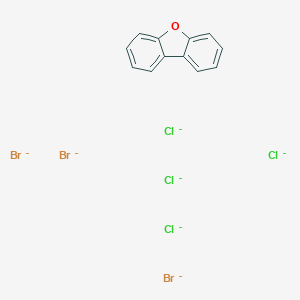
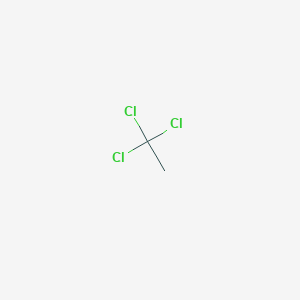
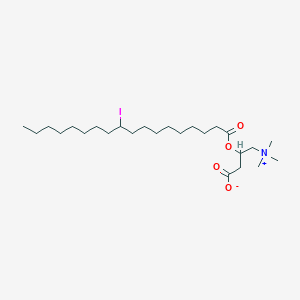
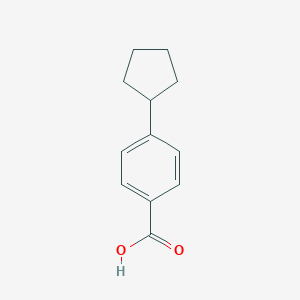
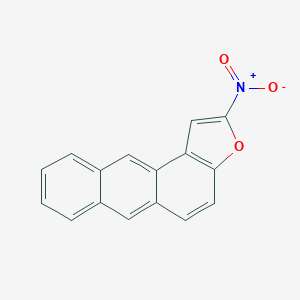
![(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-3-methyl-2-phenylbut-3-enoate](/img/structure/B11387.png)
